molecular formula C10H11N3 B12329943 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B12329943
M. Wt: 173.21 g/mol
InChI Key: PMRVBTMAHXEFAH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing heterocycles in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

    Reduction: Reduced forms of the compound, potentially affecting the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but the compound’s ability to form stable complexes with metal ions is often a key factor in its activity .

Comparison with Similar Compounds

  • 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 1-Cyanoacetyl-3,5-dimethylpyrazole
  • 3,5-Dimethylpyrazole

Comparison: Compared to similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Similarly, 1-Cyanoacetyl-3,5-dimethylpyrazole is known for its use in cyanoacetylation reactions, which is a different application compared to the coordination chemistry applications of this compound .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h3-7H,1-2H3

InChI Key

PMRVBTMAHXEFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CN=CC=C2)C

Origin of Product

United States

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